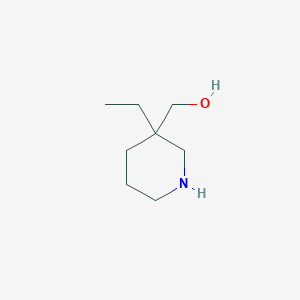

(S)-4-メチル-2-(ヒドロキシメチル)モルホリン

概要

説明

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .

Synthesis Analysis

The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N -nosyl aminoacetaldehyde as a nucleophile, followed by an O -benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis

Morpholine is a typical six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .Chemical Reactions Analysis

Iron (III) catalyzes a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol . The morpholines were obtained either by C-O or C-N bond formation .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It is a base, and its conjugate acid is called morpholinium .作用機序

The mechanism of action of (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine is not well understood. However, it is believed that the hydroxymethyl group and the methyl group attached to the morpholine ring play an important role in the reactivity of the compound. The hydroxymethyl group is believed to act as an electron-donating group, while the methyl group is believed to act as an electron-withdrawing group. This electron-donating and electron-withdrawing behavior is believed to facilitate the formation of reactive intermediates, which are then able to undergo various chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine are not well understood. However, it is believed that the compound may have some effects on the central nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been found to have some anti-inflammatory properties. It is also believed to have some effects on the cardiovascular system, as it has been found to interact with certain hormones.

実験室実験の利点と制限

The main advantage of using (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a versatile starting material for a variety of chemical reactions. However, it is important to note that the compound is highly flammable and should be handled with caution. Additionally, it is important to use the proper safety equipment when working with this compound, as it can be toxic if inhaled or ingested.

将来の方向性

There are a number of potential future directions for research involving (S)-4-Methyl-2-(hydroxymethyl)morpholine-morpholine. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Furthermore, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers and other specialty chemicals. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of dyes and catalysts.

科学的研究の応用

オリゴヌクレオチド療法

(S)-4-メチル-2-(ヒドロキシメチル)モルホリン: は、修飾モルホリノモノマーの合成における重要な前駆体であり、オリゴヌクレオチド療法の開発に不可欠です 。これらの療法は、RNA標的に選択的に相互作用することによって遺伝子発現を調節するように設計されており、それによって遺伝情報の転移と変性タンパク質の産生を阻害します。このアプローチは、デュシェンヌ型筋ジストロフィーなどの変異原性疾患の治療に有望であることが示されています。

抗菌剤

モルホリン構造は、特定の化合物に組み込まれると、抗菌性を示します 。これは、抗生物質耐性に関する懸念の高まりに対処し、さまざまな細菌感染症の治療に使用できる新しい抗菌剤の開発において貴重です。

HIVプロテアーゼ阻害剤

モルホリン誘導体は、HIVプロテアーゼ阻害剤として使用されてきました 。これらの阻害剤は、宿主細胞内でウイルスが成熟および複製するのを防ぐことによって、HIV / AIDSの治療において重要な役割を果たします。

肥満および糖尿病療法

モルホリン部分を含む化合物は、肥満および糖尿病の治療における潜在的な可能性について検討されています 。これらの状態は、主要な公衆衛生上の問題であり、新しい治療薬の開発は非常に重要です。

がん治療

モルホリン誘導体は、がん治療における使用についても調査されています 。それらは、腫瘍細胞に対して新しい作用機序を提供し、がん治療の進歩に貢献する可能性があります。

疼痛管理

特定のモルホリン誘導体の鎮痛特性により、それらは疼痛管理ソリューションの候補になります 。この分野の研究により、特に慢性疼痛の状態に対する新しい疼痛緩和薬の開発につながる可能性があります。

Safety and Hazards

特性

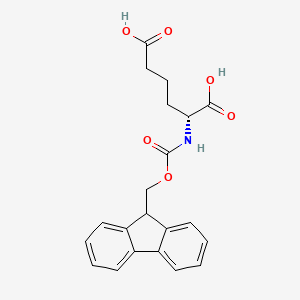

IUPAC Name |

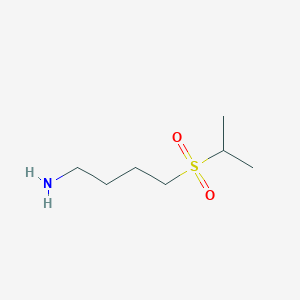

[(2S)-4-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。